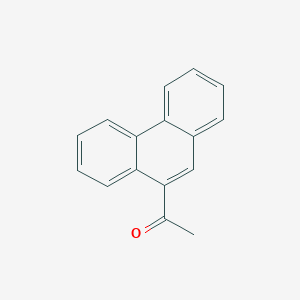

9-Acetylphenanthren

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 9-Acetylphenanthrene consists of three fused benzene rings with an acetyl group attached . The SMILES string representation isCC(=O)c1cc2ccccc2c3ccccc13 . Physical And Chemical Properties Analysis

9-Acetylphenanthrene is a powder with a melting point of 73-74 °C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 405.9±14.0 °C at 760 mmHg . It has a molar refractivity of 72.0±0.3 cm³ and a polarizability of 28.5±0.5 10^-24 cm³ .Wissenschaftliche Forschungsanwendungen

Organische Synthese

9-Acetylphenanthren: ist eine wertvolle Verbindung in der organischen Synthese, da sie als Vorläufer für verschiedene chemische Reaktionen dienen kann. Es kann eine regioselektive Funktionalisierung erfahren, bei der spezifische Atome oder Atomgruppen an vorgegebenen Positionen des Moleküls eingeführt werden . Dies ermöglicht die Herstellung einer Vielzahl von Derivaten, die zur Synthese komplexer organischer Moleküle für die weitere Forschung und Entwicklung verwendet werden können.

Materialchemie

Im Bereich der Materialchemie kann This compound verwendet werden, um neue Materialien mit einzigartigen Eigenschaften zu entwickeln. Seine polycyclische aromatische Struktur macht es zu einem idealen Kandidaten für die Herstellung organischer Halbleiter, die für die Entwicklung elektronischer Geräte wie organischer Leuchtdioden (OLEDs) und Solarzellen unerlässlich sind .

Pharmazeutische Chemie

Die strukturelle Komplexität von This compound bietet ein erhebliches Potenzial in der pharmazeutischen Chemie. Es kann verwendet werden, um Pharmakophore zu synthetisieren, die Teile einer molekularen Struktur sind, die für die biologische Aktivität eines Arzneimittels verantwortlich sind. Dies kann zur Entdeckung neuer Medikamente und Behandlungen für verschiedene Krankheiten führen .

Wirkmechanismus

The exact mechanism of action of 9-Acetylphenanthrene is not fully understood. However, it is believed that 9-Acetylphenanthrene may act by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 9-Acetylphenanthrene may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Lastly, 9-Acetylphenanthrene may also act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.

Biochemical and Physiological Effects

The biochemical and physiological effects of 9-Acetylphenanthrene have been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that 9-Acetylphenanthrene can inhibit the growth of certain bacteria and fungi, as well as reduce inflammation. Additionally, 9-Acetylphenanthrene has been shown to have antioxidant activity and to act as a mutagen. In vivo studies have shown that 9-Acetylphenanthrene can reduce tumor growth, as well as reduce inflammation in animal models. Additionally, 9-Acetylphenanthrene has been shown to have neuroprotective effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 9-Acetylphenanthrene in laboratory experiments has several advantages and limitations. One advantage is that 9-Acetylphenanthrene is relatively non-toxic and can be used in a variety of experiments without causing adverse effects. Additionally, 9-Acetylphenanthrene is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 9-Acetylphenanthrene in laboratory experiments. For example, 9-Acetylphenanthrene is not very stable and can degrade over time. Additionally, 9-Acetylphenanthrene is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

The potential applications of 9-Acetylphenanthrene are vast, and there are many potential future directions for research. One potential future direction is to further study the potential anti-cancer effects of 9-Acetylphenanthrene. Additionally, further research could be done to explore the potential of 9-Acetylphenanthrene to act as an antioxidant and to reduce inflammation. Additionally, further research could be done to explore the potential of 9-Acetylphenanthrene to act as a neurotoxin and to act as a mutagen. Lastly, further research could be done to explore the potential of 9-Acetylphenanthrene to act as an antimicrobial agent.

Synthesemethoden

9-Acetylphenanthrene is synthesized through a variety of methods, including the use of the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium in an ether solution to form a Grignard reagent, which is then reacted with aldehydes or ketones to form the desired product. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkene. Finally, in the Diels-Alder reaction, an alkene reacts with a diene in the presence of an acid catalyst to form a cyclohexene.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-phenanthren-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAWZBYTTXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174328 | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2039-77-2 | |

| Record name | 9-Acetylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Acetylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the different methods for synthesizing 9-acetylphenanthrene?

A1: While direct Friedel-Crafts acetylation of phenanthrene can produce 9-acetylphenanthrene, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of 9-acetylphenanthrene (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing 9-acetylphenanthrene units. [] This method allows for the controlled anti-Markovnikov addition of 9-acetylphenanthrene to poly(vinylmethylsiloxane). []

Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?

A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)